molecular formula C22H17N3O9S2 B13140570 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid CAS No. 97549-02-5

4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid

Cat. No.: B13140570
CAS No.: 97549-02-5
M. Wt: 531.5 g/mol
InChI Key: MOQRDWUCKHSLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-aminoaniline, followed by its coupling with 1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include redox reactions and the formation of stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid apart is its dual functionality, combining the properties of both anthraquinone and aniline derivatives. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

97549-02-5

Molecular Formula

C22H17N3O9S2

Molecular Weight

531.5 g/mol

IUPAC Name

4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2,6-disulfonic acid

InChI

InChI=1S/C22H17N3O9S2/c1-10(26)24-11-2-4-12(5-3-11)25-16-9-17(36(32,33)34)20(23)19-18(16)22(28)15-8-13(35(29,30)31)6-7-14(15)21(19)27/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34)

InChI Key

MOQRDWUCKHSLCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC(=C4)S(=O)(=O)O)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.